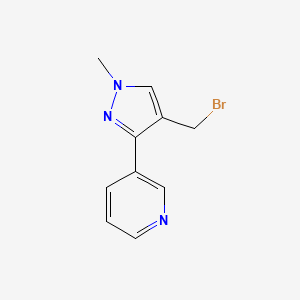

3-(4-(bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine

説明

3-(4-(Bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a substituted pyrazole moiety. The pyrazole ring contains a bromomethyl (-CH2Br) group at position 4 and a methyl (-CH3) group at position 1. This structural configuration endows the compound with unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions and cross-coupling chemistry. Though direct pharmacological data for this compound are absent in the provided evidence, analogs with pyridine-pyrazole scaffolds have demonstrated biological activities, including antimicrobial and anti-inflammatory effects .

特性

IUPAC Name |

3-[4-(bromomethyl)-1-methylpyrazol-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3/c1-14-7-9(5-11)10(13-14)8-3-2-4-12-6-8/h2-4,6-7H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACUJIDSLDKKVSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CN=CC=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Starting Materials and Initial Pyrazole Formation

The pyrazole ring is commonly formed by the condensation of hydrazine derivatives with appropriate β-dicarbonyl or α,β-unsaturated precursors. For example, methylhydrazine can react with α,β-unsaturated esters or nitriles to form N-methyl pyrazole intermediates. In related pyrazole syntheses, methyl crotonate and methylhydrazine have been used to generate N-methyl pyrazoles efficiently.

Introduction of Bromomethyl Group

The bromomethyl substituent at the 4-position of the pyrazole ring is introduced via selective bromination of a methyl group attached to the pyrazole. This can be achieved by:

- Bromination of a methyl-substituted pyrazole using reagents such as N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination.

- Alternatively, direct substitution reactions on hydroxymethyl or methyl precursors can be performed to install the bromomethyl group.

The bromination step is critical and requires optimization to maximize yield and selectivity.

Coupling with Pyridine Moiety

The pyridine ring is typically introduced either by:

- Starting with a pyridine-substituted precursor that undergoes pyrazole ring formation.

- Or by coupling a bromomethyl pyrazole intermediate with a pyridine derivative through nucleophilic substitution or cross-coupling reactions.

This step ensures the formation of the key 3-(pyrazol-3-yl)pyridine linkage.

Representative Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |

|---|---|---|---|

| 1 | Condensation | Methylhydrazine + methyl crotonate | Formation of N-methyl pyrazole intermediate |

| 2 | Bromination | N-Bromosuccinimide (NBS), solvent (e.g., CCl4), light or heat | Introduction of bromomethyl group at 4-position of pyrazole |

| 3 | Coupling/Assembly | Pyridine derivative, base or catalyst | Formation of 3-(4-(bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine |

This sequence is adapted from scalable pyrazole syntheses and bromination processes reported in the literature.

Process Development and Optimization

Process development studies, such as those on related N-methyl-3-bromo pyrazoles, emphasize:

- Avoiding hazardous intermediates like 3-amino pyrazoles which have genotoxicity concerns.

- Improving overall yield by optimizing condensation, bromination, and purification steps.

- Using salt formation (e.g., triflic acid salts) to improve isolation, handling, and storage of intermediates and final products.

These considerations are relevant for the efficient preparation of this compound at scale.

Research Findings and Comparative Analysis

| Feature | Description |

|---|---|

| Starting materials | Methylhydrazine, methyl crotonate or similar α,β-unsaturated esters, pyridine derivatives |

| Key reactions | Condensation, bromination (NBS or similar), coupling/substitution |

| Yield considerations | Optimization needed to balance bromination selectivity and minimize side reactions |

| Safety and handling | Avoidance of genotoxic intermediates; salt formation for stability |

| Applications | Medicinal chemistry intermediates, potential biological activity modulators |

化学反応の分析

Types of Reactions:

Substitution Reactions: Due to the presence of the bromomethyl group, the compound can readily participate in nucleophilic substitution reactions, resulting in various derivatives.

Oxidation Reactions: The pyrazole ring can undergo oxidation to introduce functional groups that further diversify the compound's reactivity.

Reduction Reactions: The pyridine ring can be selectively reduced under hydrogenation conditions.

Common Reagents and Conditions:

Nucleophiles like sodium azide, potassium cyanide, and thiols for substitution.

Oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation.

Reducing agents like sodium borohydride or palladium on carbon for reduction.

Major Products:

Azide derivatives from nucleophilic substitution.

Hydroxylated products from oxidation.

Reduced pyridine derivatives from hydrogenation.

科学的研究の応用

Chemistry:

Used as a building block in the synthesis of more complex organic molecules.

Serves as a ligand in coordination chemistry for metal complex studies.

Biology:

Medicine:

Investigation into its analogs as potential pharmaceutical candidates targeting specific proteins or enzymes.

Industry:

Application in the synthesis of advanced materials, including polymers and specialty chemicals.

作用機序

The compound's effects can be attributed to its ability to interact with various molecular targets, primarily through the bromomethyl group, which acts as a reactive site for further functionalization. The pyrazole and pyridine rings can engage in π-π interactions and hydrogen bonding, influencing biological activity.

Molecular Targets and Pathways:

Enzymes with active sites that can accommodate the pyrazole and pyridine moieties.

Proteins with binding pockets that can interact with the bromomethyl group.

類似化合物との比較

Substituent Effects on Reactivity

- Bromomethyl vs. Bromo : The target compound’s bromomethyl group (-CH2Br) is more reactive in nucleophilic substitutions (e.g., SN2 reactions) compared to a simple bromo (-Br) substituent, as seen in 3-bromo-5-(1-methyl-1H-pyrazol-4-yl)pyridine . This enhances its utility in alkylation or cross-coupling reactions.

- Chloroethyl vs. Bromomethyl : The chloroethyl group in 4-[4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl]pyridine may undergo elimination to form alkenes under basic conditions, whereas bromomethyl favors direct substitution.

Electronic and Steric Properties

- Pyridine vs. This could improve solubility in polar solvents.

- Amine vs. Bromomethyl: The amine group in 1-methyl-3-pyridin-3-yl-1H-pyrazol-5-amine offers nucleophilic reactivity for condensation reactions, contrasting with the electrophilic bromomethyl group in the target compound.

Research Findings and Data

Crystallographic Insights

Compounds with brominated pyrazole-pyridine systems, such as those in , exhibit distinct hydrogen-bonding patterns and crystal packing due to halogen interactions. For example, C–H⋯Br hydrogen bonds stabilize the crystal lattice in brominated derivatives, a feature likely shared by the target compound .

生物活性

3-(4-(bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring connected to a pyridine moiety, with a bromomethyl group that enhances its reactivity. Its molecular formula is with a molecular weight of approximately 256.11 g/mol. The presence of both the bromomethyl and methyl groups contributes to its unique chemical properties and biological interactions.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit significant biological activity, particularly in the following areas:

- Anti-inflammatory Activity : Studies have shown that similar compounds can effectively reduce inflammation in various models, including lipopolysaccharide-induced inflammation models.

- Allosteric Modulation : The compound has been investigated for its potential as an allosteric modulator at specific receptors, enhancing the binding affinity of endogenous ligands such as acetylcholine (ACh) .

Synthesis Methods

The synthesis of this compound typically involves multi-step procedures starting from readily available precursors. Common methods include:

- Bromination : The introduction of the bromomethyl group can be achieved using reagents like N-bromosuccinimide.

- Cyclization : The formation of the pyrazole ring often involves cyclization reactions between appropriate precursors.

- Purification : Final purification steps may include recrystallization or chromatography to obtain pure compounds.

Anti-inflammatory Studies

In a notable study, derivatives of pyrazolo[3,4-b]pyridines were evaluated for their anti-inflammatory effects. These compounds demonstrated significant inhibition of pro-inflammatory cytokines in vitro, indicating their potential therapeutic applications in treating inflammatory diseases.

Allosteric Modulation Research

Research focusing on the allosteric properties of pyrazolo[3,4-b]pyridine derivatives revealed their ability to stabilize receptor conformations favorable for agonist binding. For example, compounds tested showed a leftward shift in ACh binding curves at muscarinic receptors, indicating enhanced receptor activation and potential therapeutic benefits in neurological disorders .

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds structurally related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(4-chloro-1-methyl-1H-pyrazol-3-yl)pyridine | Chlorine substitution instead of bromine | Moderate anti-inflammatory activity |

| 3-(4-bromo-1-(2-bromoethyl)-5-methyl-1H-pyrazol-3-yl)pyridine | Additional bromoalkyl group | Enhanced receptor modulation |

| 3-(4-bromo-1-(2-chloroethyl)-5-ethyl-1H-pyrazol-3-yl)pyridine | Ethyl substitution on pyrazole | Significant anti-inflammatory effects |

Q & A

Basic: What synthetic routes are available for 3-(4-(bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine, and how is its structure validated?

Answer:

The compound is typically synthesized via halogenation of a pre-formed pyrazole-pyridine scaffold. A common approach involves:

- Step 1: Cyclocondensation of pyridine-3-carbaldehyde derivatives with hydrazines to form the pyrazole core.

- Step 2: Bromination at the 4-position of the pyrazole using reagents like N-bromosuccinimide (NBS) under radical or photochemical conditions.

- Step 3: Methylation of the pyrazole nitrogen using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).

Characterization:

- NMR Spectroscopy: H NMR confirms the bromomethyl group (δ ~4.3–4.5 ppm for CH₂Br) and pyridine/pyrazole aromatic protons (δ 7.5–9.0 ppm) .

- HRMS: Validates molecular weight (e.g., [M+H] at m/z 268.02 for CHBrN) .

- X-ray Crystallography: Resolves bond lengths/angles (e.g., C-Br bond ≈1.93 Å) using programs like SHELXL .

Advanced: How does the bromomethyl group influence reactivity in cross-coupling or nucleophilic substitution reactions?

Answer:

The bromomethyl group acts as a versatile handle for:

- Buchwald-Hartwig Amination: Reacts with amines (e.g., cyclopropanamine) in the presence of CuBr/Cs₂CO₃ to form C-N bonds (35°C, DMSO, 48 hours; yield ~17–25%) .

- Suzuki-Miyaura Coupling: Pd-catalyzed coupling with arylboronic acids to introduce aryl groups (e.g., 4-fluorophenyl) .

- Radical Reactions: Photoredox-mediated alkylation of pyridines using organic bromides as radical precursors .

Key Considerations:

- Steric hindrance from the pyridine ring may slow reactivity.

- Solvent polarity (e.g., DMSO vs. THF) impacts reaction efficiency .

Basic: What precautions are necessary for handling and storing this compound?

Answer:

- Storage: Protect from light and moisture at –20°C in amber vials. The bromomethyl group is prone to hydrolysis, forming hydroxymethyl derivatives.

- Stability: Monitor via TLC or HPLC; degradation products include pyrazole-3-methanol derivatives .

Advanced: How can computational methods predict the compound’s electronic properties and binding interactions?

Answer:

- DFT Calculations: Optimize geometry using Gaussian09 with B3LYP/6-31G(d) to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.

- Molecular Docking: Simulate interactions with biological targets (e.g., kinase domains) using AutoDock Vina. The pyridine nitrogen may coordinate with metal ions in active sites .

Advanced: How are crystallographic data refined for this compound, and what challenges arise?

Answer:

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) on a single crystal at 100 K.

- Refinement: SHELXL refines anisotropic displacement parameters and resolves disorder in the bromomethyl group. Twinning or low crystal quality may require alternative space group assignments .

Basic: What spectroscopic discrepancies are reported, and how can they be resolved?

Answer:

- NMR Shifts: Pyridine proton shifts vary between δ 8.5–8.7 ppm (CDCl₃) and δ 8.8–9.0 ppm (DMSO-d₆) due to solvent effects .

- IR Absorptions: C-Br stretches (~550 cm) may overlap with pyridine ring vibrations. Use Raman spectroscopy for unambiguous identification .

Advanced: What strategies optimize synthetic yield in multi-step protocols?

Answer:

- Catalyst Screening: Replace CuBr with CuI for higher turnover in amination reactions.

- Purification: Gradient flash chromatography (hexane/EtOAc 70:30 → 50:50) improves purity >95%.

- Microwave Assistance: Reduce reaction time from 48 hours to 2–4 hours for bromination steps .

Advanced: How is this compound applied in medicinal chemistry target validation?

Answer:

- Kinase Inhibition Assays: Test against JAK or EGFR mutants (IC determination via ELISA). The pyridine-pyrazole core mimics ATP-binding motifs .

- Click Chemistry: Functionalize via azide-alkyne cycloaddition to attach fluorophores for cellular imaging .

Basic: What green chemistry approaches reduce waste in its synthesis?

Answer:

- Solvent Replacement: Use cyclopentyl methyl ether (CPME) instead of DMSO for lower toxicity.

- Catalytic Recycling: Immobilize Cu catalysts on silica to minimize metal waste .

Advanced: How does the compound serve as a building block in materials science?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。